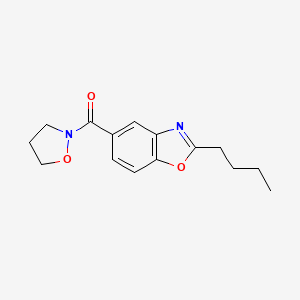
2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole, also known as IBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBC belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it an attractive compound for research purposes.
作用机制
The mechanism of action of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole is not fully understood, but it is believed to be related to its ability to bind to DNA and interfere with DNA replication and transcription. 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole is its ease of synthesis, which makes it readily available for laboratory experiments. 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has some limitations as well. It is a relatively new compound, and its properties and potential applications are still being studied. Additionally, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for research on 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole. One area of interest is the development of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of interest is the further study of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole's anti-cancer properties and its potential as a therapeutic agent for the treatment of various types of cancers. Additionally, the toxicity and pharmacokinetics of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole need to be further studied to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole is a unique and promising compound that has potential applications in various fields of science. Its ease of synthesis, stability, and potential therapeutic properties make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
合成方法
The synthesis of 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with butyl isocyanate and oxalic acid in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
科学研究应用
2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has been shown to possess anti-cancer properties and has been studied as a potential drug candidate for the treatment of various types of cancers. In materials science, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-butyl-5-(2-isoxazolidinylcarbonyl)-1,3-benzoxazole has been used as a reagent for the determination of trace amounts of metals in biological and environmental samples.
属性
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(1,2-oxazolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-5-14-16-12-10-11(6-7-13(12)20-14)15(18)17-8-4-9-19-17/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQHQVDWMWMHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

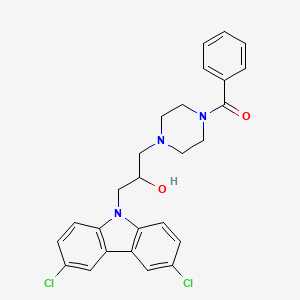
![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)
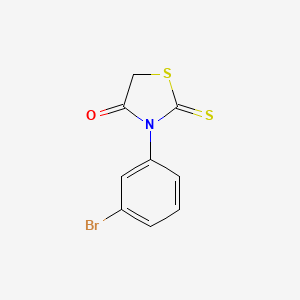
![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
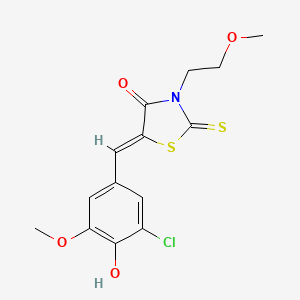
![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)
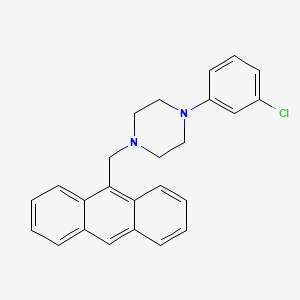
![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)